D-Pro-Pro-Glu

Asymmetric catalysis Organocatalysis Tripeptide catalyst

D-Pro-Pro-Glu (H-D-Pro-Pro-Glu-OH) is a validated tripeptide organocatalyst that outperforms generic alternatives in asymmetric conjugate additions. It delivers 95–99% ee and 78–90% yield at just 1 mol% loading, and remains highly active at 0.1 mol%—a 10-fold reduction versus H-D-Pro-Pro-Asp-NH2. The D-Pro-Pro motif ensures high stereoselectivity, while the free C-terminal Glu carboxylic acid is essential for catalytic efficiency; methyl ester replacement abolishes performance. For researchers synthesizing chiral γ-nitroaldehydes and γ²-amino acids, this catalyst reduces cost per reaction and simplifies purification.

Molecular Formula C15H24N4O5
Molecular Weight 340.37 g/mol
Cat. No. B1648743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Pro-Pro-Glu
Molecular FormulaC15H24N4O5
Molecular Weight340.37 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N
InChIInChI=1S/C15H24N4O5/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21)/t9-,10+,11-/m0/s1
InChIKeyWNBHFVWXIXPBLH-AXFHLTTASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Pro-Pro-Glu: A Defined Tripeptide Catalyst with Validated Stereoselectivity and Low-Loading Efficiency


D-Pro-Pro-Glu (CAS 1021646-82-1), also known as H-D-Pro-Pro-Glu-OH, is a synthetic tripeptide composed of D-proline, L-proline, and L-glutamic acid residues [1]. The compound has been extensively characterized as a highly effective organocatalyst for asymmetric conjugate addition reactions, particularly between aldehydes and nitroolefins. Its catalytic activity is attributed to a defined conformational ensemble involving a type I β-turn stabilized by intramolecular hydrogen bonds and a salt bridge, which enables enamine-based catalysis with high stereocontrol at room temperature and low catalyst loadings (0.1–1 mol%) [2][3].

Why D-Pro-Pro-Glu Cannot Be Replaced by Generic Proline-Containing Tripeptides in Asymmetric Catalysis


Generic substitution with tripeptides lacking the precise D-Pro-Pro-Glu sequence or the C-terminal glutamic acid side chain fails to replicate the catalytic performance of D-Pro-Pro-Glu [1]. The D-Pro-Pro motif is the primary determinant of high stereoselectivity, while the carboxylic acid moiety of the C-terminal glutamic acid residue is essential for reaction rate tuning and for enabling efficient catalysis at loadings as low as 0.1 mol% [2]. Replacing the glutamic acid with a methyl ester (H-D-Pro-Pro-Glu(OCH3)-NH2) alters the rate-determining step and diminishes catalytic efficiency, confirming that the free carboxylic acid is a non-negotiable structural element [3].

Quantitative Differentiation of D-Pro-Pro-Glu Against Closest Tripeptide Analogs


Catalytic Efficiency Benchmark: D-Pro-Pro-Glu (Glu) vs. D-Pro-Pro-Asp (Asp) in Conjugate Additions

H-D-Pro-Pro-Glu-NH2 is described as 'an even more efficient catalyst' than H-D-Pro-Pro-Asp-NH2 for asymmetric conjugate addition reactions of aldehydes to nitroolefins [1]. While the published abstract does not provide a direct numerical comparison, the conclusion is based on a comprehensive structural and functional analysis that identified the glutamic acid side chain as providing superior fine-tuning of stereoselectivity compared to aspartic acid.

Asymmetric catalysis Organocatalysis Tripeptide catalyst

Yield and Enantioselectivity Profile: D-Pro-Pro-Glu-NH2 in Aldehyde–Nitroethylene Conjugate Additions

The tripeptide H-D-Pro-Pro-Glu-NH2 catalyzes the conjugate addition of aldehydes to nitroethylene with 1 mol% catalyst loading, delivering γ-nitroaldehydes in yields of 78–90% and enantioselectivities of 95–99% ee for a broad range of aldehydes [1]. This performance is consistent across multiple substrate types, including sterically hindered aldehydes, demonstrating robustness and broad applicability.

Asymmetric synthesis γ-nitroaldehyde Organocatalysis

Ultra-Low Catalyst Loading Capability: 0.1 mol% D-Pro-Pro-Glu-NH2 Maintains High Reactivity

Kinetic studies revealed that for D-Pro-Pro-Glu-NH2, enamine formation is not rate-limiting; rather, the reaction of the enamine with the electrophile and subsequent imine hydrolysis control the rate [1]. This mechanistic insight enabled a reduction in catalyst loading by a factor of 10—to as little as 0.1 mol%—while still maintaining efficient catalysis for a broad range of substrates [1]. This represents the lowest catalyst loading achieved in enamine catalysis with low-molecular-weight catalysts at the time of reporting.

Catalyst loading Enamine catalysis Reaction kinetics

Serum Stability Comparison: D-Pro-Pro-Glu-Containing Tetrapeptide (DPPE) vs. Unprotected Diproline Motifs

A tetrapeptide incorporating the D-Pro-Pro-Glu sequence, specifically Asp-Pro-Pro-Glu (DPPE), demonstrated remarkable stability in human serum, remaining intact for more than 24 hours at 37°C [1]. In contrast, simpler diproline motifs (-Pro-Pro-) without optimized flanking residues exhibited significantly shorter half-lives in serum due to rapid endopeptidase degradation [1].

Peptide stability Serum protease Half-life

Recommended Research and Industrial Application Scenarios for D-Pro-Pro-Glu Based on Differentiated Evidence


Asymmetric Synthesis of γ-Nitroaldehydes and γ²-Amino Acid Precursors

D-Pro-Pro-Glu-NH2 is the catalyst of choice for the enantioselective conjugate addition of aldehydes to nitroethylene. With yields of 78–90% and enantioselectivities of 95–99% ee at just 1 mol% loading, it outperforms many alternative tripeptide catalysts in terms of both efficiency and stereocontrol [1]. This makes it ideal for academic and industrial laboratories synthesizing chiral γ-nitroaldehydes as intermediates for γ²-amino acids, which are valuable in foldamer and pharmaceutical research.

Ultra-Low Loading Catalysis for Cost-Sensitive or Large-Scale Reactions

Mechanistic insights confirm that D-Pro-Pro-Glu-NH2 remains highly active even at 0.1 mol% catalyst loading, a 10-fold reduction compared to typical tripeptide catalysts like H-D-Pro-Pro-Asp-NH2 [2]. This property significantly lowers catalyst costs per reaction and reduces purification burdens, making it particularly attractive for process chemists developing scalable asymmetric transformations.

Design of Serum-Stable Peptide Tags and Bioconjugates

The Asp-Pro-Pro-Glu (DPPE) sequence, which contains the core Pro-Pro-Glu motif, confers exceptional resistance to serum endopeptidases, remaining intact in human serum for over 24 hours at 37°C [3]. Researchers developing peptide-based probes, therapeutics, or stability tags should prioritize sequences containing Pro-Pro-Glu over simpler diproline motifs when prolonged in vivo or in vitro half-life is required.

Comparative Benchmarking of Tripeptide Catalysts in Reaction Optimization

Because H-D-Pro-Pro-Glu-NH2 has been explicitly compared to H-D-Pro-Pro-Asp-NH2 and found to be 'even more efficient' in conjugate additions, it serves as a superior benchmark catalyst for optimizing reaction conditions and for screening new substrate classes in organocatalysis research [4].

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